Purpurin

Descripción

This compound has been reported in Rubia argyi, Rubia wallichiana, and other organisms with data available.

from Rubiaceae plants; structure in first source; note RETINAL this compound and RBP4L PROTEIN, ZEBRAFISH are retinol-binding proteins of LIPOCALCINS.

Propiedades

IUPAC Name |

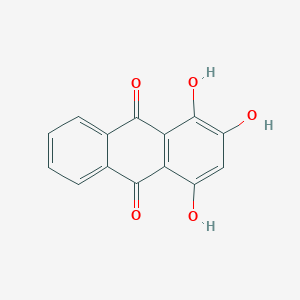

1,2,4-trihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O5/c15-8-5-9(16)14(19)11-10(8)12(17)6-3-1-2-4-7(6)13(11)18/h1-5,15-16,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNQQADTFFCFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021214 | |

| Record name | Purpurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange or red solid; [Merck Index] Dark brown powder; [Aldrich MSDS] | |

| Record name | 1,2,4-Trihydroxy-9,10-anthracenedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9871 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

81-54-9 | |

| Record name | Purpurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purpurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PURPURIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purpurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PURPURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1GT81LS6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Purpurin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of purpurin (1,2,4-Trihydroxyanthraquinone), a naturally occurring anthraquinone dye.[1][2] Derived from the roots of the madder plant (Rubia tinctorum), this compound has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4][5] This document consolidates key quantitative data, details relevant experimental methodologies, and illustrates associated workflows and biological pathways to support advanced research and development applications.

Core Physicochemical Data

This compound is an orange or red crystalline solid.[6] Its chemical and physical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₈O₅ | [6][7] |

| Molecular Weight | 256.21 g/mol | [6][7] |

| Appearance | Orange-red needles or brown-red powder | [7][8] |

| Melting Point | 253-256 °C[7][9], 259 °C[8], 263 °C[10] | [7][8][9][10] |

| Boiling Point (est.) | 359.45 °C | [7] |

| Density (est.) | 1.659 g/cm³ | [7] |

| pKa | 4.6[1][11], 7.05 ± 0.20 (Predicted)[7][12] | [1][7][11][12] |

| Water Solubility | 6.405 mg/L (at 25 °C)[7][12]; Slightly soluble in hot water[10] | [7][10][12] |

| LogP (est.) | 4.600 | [7][12] |

| Flash Point | 113 °C (closed cup) | [7][9] |

| UV-Vis λmax | In DMSO: 458, 486, 520 nm[13] In Acetone-d₆: 482 nm (max), 456, 516 nm (shoulders)[13] In Phosphate Buffer (basic): 510 nm[11] | [11][13] |

| Fluorescence λmax | In Phosphate Buffer: 545 nm[11] | [11] |

Experimental Protocols

The determination of this compound's physicochemical properties relies on standard analytical techniques. Detailed below are generalized protocols based on cited methodologies.

Determination of Aqueous Solubility (Shake-Flask Method)

This widely accepted method measures the equilibrium solubility of a compound.[14]

Methodology:

-

Preparation: An excess amount of this compound powder is added to a sealed vial containing a known volume of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4).

-

Equilibration: The vial is agitated in a temperature-controlled mechanical shaker (e.g., orbital shaker) at a constant temperature (e.g., 37 ± 1 °C) for a sufficient duration (e.g., 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[14][15]

-

Phase Separation: After equilibration, the suspension is removed from the shaker. The undissolved solid is separated from the saturated solution via centrifugation or filtration with an inert syringe filter (e.g., PTFE) that does not absorb the solute.[14]

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. A calibration curve generated from standard solutions of known this compound concentrations is used for accurate quantification.[14]

-

Reporting: Solubility is reported in mg/mL or mol/L at the specified temperature and pH.[14][15]

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which this compound absorbs light.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO, acetone, or buffered solution).[11][13] A dilute working solution (e.g., 40 µM in phosphate buffer) is prepared from the stock.[11]

-

Instrument Setup: A dual-beam UV-Vis spectrophotometer is blanked using the same solvent as the sample.

-

Data Acquisition: The absorbance spectrum of the this compound solution is recorded over a specific wavelength range (e.g., 200-700 nm).

-

Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.[11][13] The color of this compound is pH-dependent, leading to shifts in its absorption spectrum; for instance, under acidic conditions, a hypsochromic (blue) shift is observed compared to basic conditions.[1][11]

¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or acetone-d₆) in an NMR tube.[11][13]

-

Data Acquisition: The ¹H NMR spectrum is acquired using a high-field NMR spectrometer (e.g., 500 MHz).[13] Standard pulse sequences (e.g., zg30) are used with a sufficient number of scans (e.g., 512) to achieve a good signal-to-noise ratio.[13]

-

Analysis: The resulting spectrum is processed (Fourier transform, phasing, and baseline correction). The chemical shifts (ppm), integration, and multiplicity of the peaks are analyzed to confirm the proton environments within the this compound structure.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Methodology:

-

Sample Preparation: A small amount of dry this compound powder is analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) disc.[16][17]

-

Data Acquisition: The infrared spectrum is recorded over the mid-IR range (e.g., 4000-400 cm⁻¹).[18]

-

Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to functional groups, such as O-H (hydroxyl) and C=O (carbonyl) stretches, which are key features of the this compound structure.[1][17]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of this compound's physicochemical properties.

Biological Signaling Pathway

This compound has demonstrated anti-inflammatory effects, notably in the context of arthritis, by modulating key signaling pathways.[3] The diagram below illustrates its inhibitory action on pro-inflammatory signaling.

References

- 1. Spectral Characterization of this compound Dye and Its Application in pH Sensing, Cell Imaging and Apoptosis Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [chemeurope.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound anthraquinone | C14H8O5 | CID 6683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 81-54-9 [m.chemicalbook.com]

- 8. 1,2,4-Trihydroxyanthraquinone - Wikipedia [en.wikipedia.org]

- 9. プルプリン Dye content 90 % | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound - CAMEO [cameo.mfa.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 81-54-9 [chemicalbook.com]

- 13. Stressing the differences in alizarin and this compound dyes through UV-visible light absorption and 1 H-NMR spectroscopies - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP00520D [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. who.int [who.int]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. This compound – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]

Purpurin (1,2,4-trihydroxyanthraquinone): A Comprehensive Technical Guide on its Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurin (1,2,4-trihydroxyanthraquinone) is a naturally occurring anthraquinone pigment found in the roots of the madder plant (Rubia tinctorum) and other Rubia species.[1][2] Historically used as a red dye, this compound has garnered significant scientific interest for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the structure, multifaceted functions, and underlying mechanisms of action of this compound. It consolidates quantitative data on its biological activities, details key experimental protocols for its study, and visualizes associated signaling pathways and experimental workflows. The robust antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties of this compound position it as a promising scaffold for the development of novel therapeutics.[3][4]

Structure and Chemical Properties

This compound is an anthraquinone formally derived from 9,10-anthraquinone with three hydroxyl groups at positions 1, 2, and 4.[2]

Chemical Structure:

-

IUPAC Name: 1,2,4-Trihydroxyanthracene-9,10-dione[5]

-

Molecular Formula: C₁₄H₈O₅[5]

-

Molar Mass: 256.21 g/mol [5]

Physicochemical Properties:

This compound is an orange-red crystalline solid.[2] It is soluble in ethanol (imparting a red color), chloroform, and boiling water with alkalis (turning yellow), but insoluble in hexane.[2] A notable characteristic is its solubility in a boiling solution of aluminum sulfate, which can be used to distinguish it from the related compound, alizarin.[2]

| Property | Value | Reference |

| Melting Point | 259 °C (498 °F) | [2] |

Biological Functions and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, largely attributed to its chemical structure, particularly the hydroxyl substitutions which modulate its antioxidant and metal-chelating properties.[6]

Anticancer Activity

This compound has demonstrated significant potential as an anticancer agent. Its primary mechanism involves the generation of reactive oxygen species (ROS) upon photoactivation, leading to apoptosis in cancer cells.[3][4] This photosensitizing property makes it a candidate for photodynamic therapy.[3][4] Furthermore, this compound can induce apoptosis by modulating key signaling pathways.

-

PI3K/AKT Pathway Inhibition: In lung cancer A549 cells, this compound has been shown to inhibit the phosphorylation of PI3K and AKT, leading to the downregulation of cell proliferation markers like PCNA and cyclin-D1.[3][4] This inhibition of the PI3K/AKT pathway promotes apoptosis.[3][4]

-

Modulation of Apoptotic Proteins: this compound treatment can lead to an increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2.[2] It also promotes the cleavage of PARP and the release of cytochrome-c, further indicating the induction of apoptosis.[3]

Antioxidant Activity

The antioxidant activity of this compound is a cornerstone of its multifaceted pharmacological effects.[3][4] It can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.[3][4]

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by reducing oxidative stress and modulating inflammatory signaling pathways.[3][4] It can down-regulate the NLRP3 inflammasome assembly and activation, a key component of the inflammatory response.[7]

Neuroprotective Effects

This compound can cross the blood-brain barrier, making it a promising candidate for treating neurological disorders.[3][4] Its neuroprotective effects are mediated through several mechanisms:

-

MAPK Pathway Modulation: this compound can ameliorate oxidative stress-induced neuronal damage by modulating the phosphorylation of MAPKs, including JNK, ERK, and p38.[2][7]

-

Anti-Alzheimer's Potential: It has been shown to inhibit the aggregation of tau protein, a hallmark of Alzheimer's disease.[6]

-

Antidepressant-like Effects: this compound has demonstrated antidepressant-like effects, potentially through the modulation of the serotonergic system.[6]

Antimicrobial Activity

This compound possesses both antibacterial and antifungal properties.

-

Antibacterial Action: It inhibits bacterial cytokinesis by perturbing the assembly of the FtsZ protein, a crucial component of the bacterial cell division machinery.[8]

-

Antifungal Activity: this compound is effective against Candida species, with its mechanism involving the inhibition of energy-dependent efflux pumps and the depolarization of the mitochondrial membrane.[1]

Quantitative Data

Table 1: Anticancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A549 | Lung Carcinoma | 30 | [3] |

| MCF-7 | Breast Carcinoma | Not specified | [3] |

| WI-38 | Normal Lung Fibroblast | > 100 | [3] |

Table 2: Antioxidant Activity of this compound

| Assay | IC₅₀ (µg/mL) | Reference |

| DPPH Radical Scavenging | 3.491 | [7] |

| ABTS Radical Cation Scavenging | Not specified | [7] |

| Hydrogen Peroxide Scavenging | Not specified | [7] |

Table 3: Antifungal Activity of this compound (MIC Values)

| Candida Species | MIC Range (µg/mL) | Reference |

| C. albicans | 2.56 - 5.12 | [1] |

| C. glabrata | 1.28 - 2.56 | [1] |

| C. krusei | 1.28 - 2.56 | [1] |

| C. parapsilosis | 1.28 - 2.56 | [1] |

| C. tropicalis | 1.28 - 2.56 | [1] |

| C. dubliniensis | 2.56 | [1] |

Table 4: Enzyme Inhibition by this compound

| Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |

| Xanthine Oxidase | Not specified | Not specified | [1][9] |

| Acetylcholinesterase | < 100 | Not specified | [10] |

| Tyrosinase | Not specified | Not specified | [11][12] |

Experimental Protocols

Synthesis and Purification of this compound

Synthesis: A common synthetic route to this compound involves the reaction of phthalic anhydride or its derivatives with a substituted benzene ring under specific conditions, often involving a Friedel-Crafts acylation followed by cyclization and hydroxylation steps. Historical methods also describe the conversion of alizarin to this compound.[5]

Purification:

-

Recrystallization: The crude this compound can be purified by recrystallization. A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impure solid is dissolved in a minimum amount of the hot solvent, filtered to remove insoluble impurities, and then allowed to cool slowly to form pure crystals.[13][14]

-

Column Chromatography: For higher purity, column chromatography can be employed. A slurry of silica gel in an appropriate solvent system is packed into a column. The crude this compound, dissolved in a minimal amount of solvent, is loaded onto the column. The components are then separated by eluting with a solvent or a gradient of solvents of increasing polarity. The fractions containing this compound are collected and the solvent is evaporated.[4][15]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time period.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[12]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound to induce apoptosis.

-

Cell Harvesting: Harvest the cells, including both adherent and floating cells.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) can be quantified.[16]

Western Blotting for Signaling Pathway Analysis (e.g., PI3K/AKT, MAPK)

This technique is used to detect specific proteins in a sample and assess their expression and phosphorylation status.

-

Protein Extraction: Lyse the this compound-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total AKT, phospho-AKT, total ERK, phospho-ERK).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.[17]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[18][19]

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits the PI3K/AKT signaling pathway, reducing cell proliferation and inducing apoptosis.

Caption: this compound exerts neuroprotective effects by inhibiting the MAPK signaling pathway.

Caption: Experimental workflow for evaluating the anticancer activity of this compound.

Conclusion and Future Perspectives

This compound is a promising natural compound with a remarkable range of pharmacological activities. Its well-defined chemical structure and multifaceted mechanisms of action make it an attractive candidate for further investigation in drug discovery and development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound. Future research should focus on optimizing its bioavailability and conducting preclinical and clinical studies to validate its efficacy and safety in various disease models. The development of this compound-based derivatives and novel drug delivery systems may further enhance its therapeutic utility.

References

- 1. Inhibition of xanthine oxidase by purpurogallin and silymarin group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. 1,2,4-Trihydroxyanthraquinone - Wikipedia [en.wikipedia.org]

- 6. Therapeutic potential of this compound, a natural anthraquinone dye, in neuroprotection and neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. goldbio.com [goldbio.com]

- 16. US4002654A - Process for the preparation of dihydroxyanthraquinones - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bmglabtech.com [bmglabtech.com]

Unveiling Purpurin: A Technical Guide to its Natural Sources and Extraction from Rubia tinctorum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of purpurin, a naturally occurring red anthraquinone dye, with a specific focus on its primary plant source, Rubia tinctorum (madder root). This document details the biosynthesis of this compound, methods for its extraction and quantification, and presents relevant data in a clear, structured format for researchers and professionals in drug development and natural product chemistry.

Natural Sources and Biosynthesis of this compound in Rubia tinctorum

This compound (1,2,4-trihydroxyanthraquinone) is a significant colorant found in the roots of various Rubia species, most notably Rubia tinctorum.[1][2][3] While this compound itself is present in the plant, it is often found in higher concentrations as a result of the transformation of its precursors during the drying and processing of the roots.[1][3]

The primary anthraquinone components in fresh Rubia tinctorum roots are glycosides, such as ruberythric acid and lucidin primeveroside.[1][4] this compound is largely formed through the decarboxylation of pseudothis compound (1,2,4-trihydroxyanthraquinone-3-carboxylic acid).[1][3] Pseudothis compound itself is derived from the hydrolysis of its glycosides, galiosin and pseudothis compound glucoside, which are present in low concentrations in the plant.[1] The drying process, particularly with the application of heat, can facilitate the conversion of these glycosides to aglycones and the subsequent transformation of pseudothis compound to this compound.[1]

The biosynthesis of anthraquinones in Rubia species follows the shikimate pathway, leading to the formation of the core anthraquinone structure.[5] This pathway underscores the natural origin of these compounds and their derivatives within the plant's metabolic processes.

Caption: Biosynthesis and conversion pathway of this compound in Rubia tinctorum.

Quantitative Analysis of this compound Content

The yield of this compound from Rubia tinctorum roots is highly dependent on the extraction methodology employed. Different solvents and conditions can significantly impact the recovery of both this compound and its related anthraquinone, alizarin. The following table summarizes quantitative data from a study investigating the effect of various extraction methods on the recovery of these compounds.

| Method No. | Extraction Procedure | Alizarin Content (%) | This compound Content (%) |

| 1 | Maceration with MeOH (24h, dark) | 0.43 | 0.12 |

| 2 | Maceration with MeOH:H₂O (1:1) (24h, dark) | 0.63 | 0.18 |

| 3 | Maceration with CHCl₃ (saturated with water) (12h, dark) | 0.25 | 0.08 |

| 4 | Hydrolysis with MeOH:3N HCl (1:1) (70°C, 30 min), extraction with toluene | 1.15 | 0.35 |

| 5 | Hydrolysis with 3N HCl (100°C, 15 min), extraction with Et₂O | 1.25 | 0.30 |

| Data sourced from Bozan et al.[6] |

As the data indicates, acidic hydrolysis methods (Methods 4 and 5) yield significantly higher amounts of both alizarin and this compound.[6] This is attributed to the cleavage of glycosidic bonds, releasing the free aglycones.[1][4] Method 4, in particular, showed a slightly higher this compound content, which may be due to the decarboxylation of pseudothis compound under the experimental conditions.[6]

Experimental Protocols for Extraction

Detailed methodologies are crucial for the reproducible extraction and analysis of this compound. Below are protocols derived from cited literature.

Acidic Hydrolysis for Enhanced Aglycone Yield (Method 5)

This method is designed for the quantitative extraction of alizarin and this compound by first hydrolyzing the glycosidic precursors.

Materials:

-

Dried and powdered Rubia tinctorum roots

-

3N Hydrochloric acid (HCl)

-

Diethyl ether (Et₂O)

-

Methanol (MeOH) for dissolution

-

Rotary evaporator

-

Heating apparatus (e.g., water bath)

-

Filtration apparatus

Procedure:

-

Weigh 1 gram of powdered Rubia tinctorum root material.

-

Add 50 mL of 3N HCl to the root powder.

-

Heat the mixture at 100°C for 15 minutes to facilitate hydrolysis.

-

Allow the mixture to cool to room temperature.

-

Extract the aqueous solution three times with 50 mL portions of diethyl ether.

-

Combine the diethyl ether extracts.

-

Evaporate the solvent in vacuo using a rotary evaporator.

-

Dissolve the resulting residue in 25 mL of methanol for subsequent analysis (e.g., HPLC).[6]

Maceration with Methanol-Water (Method 2)

This method represents a milder extraction technique without harsh acid hydrolysis.

Materials:

-

Dried and powdered Rubia tinctorum roots

-

Methanol (MeOH)

-

Deionized water

-

Shaker or magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Weigh a known amount of powdered Rubia tinctorum root.

-

Prepare a 1:1 (v/v) solution of methanol and water.

-

Suspend the root powder in the methanol-water solution.

-

Macerate the mixture for 24 hours in the dark, with continuous agitation.

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator to remove the methanol.

-

The resulting aqueous extract can be used for further purification or analysis.[6]

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of this compound and other anthraquinones in Rubia tinctorum extracts.

Chromatographic Conditions (Example):

-

LC System: Shimadzu LC-6A with an automatic injection system.[6]

-

Column: A reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed. For instance, a gradient of:

-

Solvent A: MeOH:H₂O:HCOOH (25:74:1, v/v/v)

-

Solvent B: ACN:H₂O:HCOOH (69.5:29.5:1, v/v/v)[6]

-

-

Elution Profile:

-

Isocratic elution at 50% B for 10 minutes.

-

Linear gradient from 50% B to 80% B over 5 minutes.

-

Linear gradient from 80% B to 100% B over the next 5 minutes.

-

Isocratic elution at 100% B for 5 minutes.[6]

-

-

Detection: UV-Vis detector, with this compound typically monitored at a specific wavelength (e.g., 255 nm).[7]

Standard Preparation: Standard stock solutions of this compound and alizarin are prepared by dissolving accurately weighed amounts in methanol.[6] These standards are used to create a calibration curve for the quantitative determination of the compounds in the extracts.

Caption: General workflow for the extraction and quantification of this compound.

Conclusion

This guide has provided a comprehensive overview of the natural sources and extraction of this compound from Rubia tinctorum. The formation of this compound from its precursors, particularly through processes facilitated by drying and acidic conditions, is a key consideration for maximizing its yield. The provided experimental protocols and analytical methods offer a foundation for researchers to develop and optimize their own procedures for the isolation and study of this important natural compound. The quantitative data highlights the significant impact of the chosen extraction method on the final composition of the extract. For professionals in drug development, a thorough understanding of these extraction and purification processes is essential for obtaining consistent and high-purity material for further investigation.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Rubia Tinctorum, Morinda Officinalis and Anthraquinones - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Madder - CAMEO [cameo.mfa.org]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Biosynthesis of Purpurin in Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of purpurin, a naturally occurring red/yellow anthraquinone dye found in plants of the Rubia genus, most notably Madder (Rubia tinctorum). This compound and its derivatives are of significant interest due to their pharmacological properties, including antioxidant, anti-inflammatory, and potential anticancer activities. This document details the biosynthetic pathway, key enzymes, and regulatory aspects, and provides relevant experimental protocols and quantitative data where available.

Introduction to this compound Biosynthesis

This compound (1,2,4-trihydroxyanthraquinone) is a secondary metabolite derived from the shikimate pathway. In higher plants, two primary routes lead to the formation of anthraquinones: the polyketide pathway and the shikimate pathway (specifically, the o-succinylbenzoic acid pathway). The biosynthesis of this compound and other alizarin-type anthraquinones in the Rubiaceae family proceeds via the latter. This pathway combines intermediates from the shikimate and methylerythritol phosphate (MEP) pathways to form the characteristic tricyclic anthraquinone core, which is subsequently modified to yield this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving several enzymatic reactions. The pathway can be broadly divided into three stages:

-

Formation of the naphthoquinone precursor, 1,4-dihydroxy-2-naphthoic acid (DHNA), from chorismate.

-

Formation of the isoprene unit, isopentenyl diphosphate (IPP), via the MEP pathway.

-

Condensation of DHNA with an isoprene unit and subsequent cyclization and modification to form this compound.

The key steps and enzymes involved are detailed below.

Formation of 1,4-dihydroxy-2-naphthoic acid (DHNA)

The initial steps of the pathway leading to the formation of the A and B rings of the anthraquinone skeleton are derived from the shikimate pathway intermediate, chorismate.

-

Step 1: Chorismate to Isochorismate: The pathway diverges from the primary shikimate pathway at chorismate. The enzyme isochorismate synthase (ICS) catalyzes the conversion of chorismate to isochorismate.[1]

-

Step 2: Isochorismate to o-succinylbenzoic acid (OSB): Isochorismate is then converted to o-succinylbenzoic acid by OSB synthase . This reaction also requires α-ketoglutarate and thiamine diphosphate (TPP).[2]

-

Step 3: Activation of OSB: OSB is subsequently activated by the attachment of a coenzyme A (CoA) molecule to its aliphatic carboxyl group, a reaction catalyzed by o-succinylbenzoate-CoA ligase (OSB-CoA ligase) . This reaction requires ATP and Mg²⁺.[3]

-

Step 4: Cyclization to DHNA: The activated OSB-CoA then undergoes an intramolecular cyclization to form the bicyclic compound 1,4-dihydroxy-2-naphthoic acid (DHNA) . This reaction is catalyzed by DHNA synthase .

Formation of the Isoprene Unit

The C ring of the this compound skeleton is derived from the five-carbon isoprene unit, isopentenyl diphosphate (IPP), which is synthesized via the methylerythritol phosphate (MEP) pathway in the plastids.[4][5]

Formation of the Anthraquinone Skeleton and this compound

The final stages of this compound biosynthesis involve the condensation of DHNA with an isoprene unit, followed by cyclization and a series of hydroxylation reactions. While the initial prenylation step has been recently elucidated, the subsequent cyclization and hydroxylation enzymes are yet to be fully characterized.

-

Step 5: Prenylation of DHNA: A recently identified prenyltransferase , RcDT1 from Rubia cordifolia, catalyzes the attachment of a dimethylallyl group from dimethylallyl diphosphate (DMAPP, an isomer of IPP) to DHNA. This is a key committed step in the biosynthesis of alizarin-type anthraquinones.[3][5][6] The product of this reaction is likely a prenylated naphthoquinone derivative.

-

Step 6: Cyclization to the Anthraquinone Core: The prenylated intermediate undergoes a series of reactions, including a cyclization and subsequent aromatization, to form the tricyclic anthraquinone skeleton. The specific enzymes catalyzing these steps have not yet been identified but are likely to include a cyclase.

-

Step 7: Hydroxylation to this compound: The final step in the biosynthesis of this compound is the hydroxylation of the anthraquinone core at positions 1, 2, and 4. These reactions are likely catalyzed by cytochrome P450 monooxygenases , a large family of enzymes known to be involved in the modification of secondary metabolites.[1][7] However, the specific P450s responsible for this compound biosynthesis have not been characterized.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited in the scientific literature. However, transcriptomic analyses of Rubia species have provided some insights into the expression levels of genes potentially involved in the pathway.

| Gene/Enzyme | Plant Species | Observation | Reference |

| Isochorismate synthase (ICS) | Rubia yunnanensis | Gene expression is correlated with anthraquinone content. | [5] |

| o-succinylbenzoate synthase (OSBS) | Rubia yunnanensis | Gene expression is correlated with anthraquinone content. | [5] |

| o-succinylbenzoate-CoA ligase (OSBL) | Rubia yunnanensis | Gene expression is correlated with anthraquinone content. | [5] |

| Isopentenyl diphosphate isomerase (IPPI) | Rubia yunnanensis | Gene expression is correlated with anthraquinone content. | [5] |

| Prenyltransferase (RcDT1) | Rubia cordifolia | RNA interference of RcDT1 significantly reduces anthraquinone content. | [3] |

Note: The table above summarizes qualitative correlations from transcriptomic studies. Specific enzyme kinetic data (Km, Vmax, kcat) for the enzymes in the this compound biosynthetic pathway in plants are not currently available in the public domain.

Experimental Protocols

Detailed experimental protocols for all the enzymes in the this compound biosynthetic pathway are not yet established. However, based on the known reactions, the following general protocols can be adapted for the characterization of these enzymes.

Isochorismate Synthase (ICS) Enzyme Assay

This assay measures the conversion of chorismate to isochorismate.

Principle: The production of isochorismate can be monitored by HPLC or coupled to a subsequent enzymatic reaction for spectrophotometric or fluorometric detection.

Materials:

-

Chorismate

-

Plant protein extract or purified ICS enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

-

HPLC system with a C18 column

Procedure:

-

Prepare a reaction mixture containing assay buffer and chorismate.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the enzyme preparation.

-

At various time points, stop the reaction by adding an equal volume of methanol or a suitable acid.

-

Centrifuge to pellet precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of isochorismate formed.

o-succinylbenzoate-CoA ligase (OSB-CoA ligase) Assay

This assay measures the ATP-dependent formation of OSB-CoA from OSB and CoA.

Principle: The reaction can be monitored by following the consumption of ATP or the formation of OSB-CoA by HPLC.

Materials:

-

o-succinylbenzoic acid (OSB)

-

Coenzyme A (CoA)

-

ATP

-

Plant protein extract or purified OSB-CoA ligase

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

HPLC system with a C18 column

Procedure:

-

Prepare a reaction mixture containing assay buffer, OSB, CoA, and ATP.

-

Pre-incubate the mixture at the desired temperature.

-

Initiate the reaction by adding the enzyme preparation.

-

Stop the reaction at various time points and analyze the formation of OSB-CoA by HPLC.

Prenyltransferase (RcDT1) Assay

This assay measures the transfer of a dimethylallyl group from DMAPP to DHNA.

Principle: The formation of the prenylated DHNA product can be detected and quantified by LC-MS.

Materials:

-

1,4-dihydroxy-2-naphthoic acid (DHNA)

-

Dimethylallyl diphosphate (DMAPP)

-

Plant microsomal protein extract or purified RcDT1

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

-

LC-MS system

Procedure:

-

Prepare a reaction mixture containing assay buffer, DHNA, and DMAPP.

-

Pre-incubate the mixture at the desired temperature.

-

Initiate the reaction by adding the enzyme preparation.

-

After a defined incubation period, stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

Analyze the organic extract by LC-MS to identify and quantify the prenylated products.

Signaling Pathways and Regulation

The regulation of this compound biosynthesis is not fully understood. However, studies on related secondary metabolite pathways, such as anthocyanin biosynthesis, suggest that the expression of biosynthetic genes is controlled by a complex network of transcription factors.

-

Transcription Factors: The promoters of genes involved in flavonoid and other phenylpropanoid pathways are often regulated by a complex of MYB , basic helix-loop-helix (bHLH) , and WD40-repeat proteins.[8][9][10] It is highly probable that similar transcription factors are involved in regulating the expression of genes in the this compound biosynthetic pathway. Transcriptome analyses of Rubia species have identified numerous transcription factor genes that are co-expressed with putative anthraquinone biosynthetic genes, suggesting a potential regulatory role.[11]

-

Elicitors: The production of anthraquinones in plant cell cultures can be induced by elicitors such as methyl jasmonate (MeJA). Treatment of Rubia yunnanensis hairy roots with MeJA led to a significant increase in the expression of several putative anthraquinone biosynthetic genes and an increase in the content of some anthraquinones.[1] This suggests that the jasmonate signaling pathway is involved in the regulation of this compound biosynthesis.

Mandatory Visualizations

Biosynthesis Pathway of this compound

Caption: Overview of the proposed this compound biosynthesis pathway in plants.

Experimental Workflow for Enzyme Characterization

Caption: A general experimental workflow for the characterization of biosynthetic enzymes.

Regulatory Network Hypothesis

Caption: A hypothesized regulatory network for this compound biosynthesis.

Future Perspectives

The elucidation of the complete biosynthetic pathway of this compound holds great promise for the metabolic engineering of this valuable compound. Future research should focus on:

-

Identification of Missing Enzymes: The characterization of the cyclase and hydroxylases involved in the later steps of the pathway is a key priority.

-

Quantitative Analysis: Detailed kinetic studies of the pathway enzymes and metabolic flux analysis will be crucial for understanding the regulation and bottlenecks in this compound production.

-

Regulatory Mechanisms: The identification of the specific transcription factors that regulate the this compound biosynthetic genes will enable targeted approaches to enhance its production.

-

Metabolic Engineering: The heterologous expression of the entire pathway in a microbial host could provide a sustainable and scalable platform for this compound production.

This technical guide provides a solid foundation for researchers and professionals interested in the biosynthesis of this compound. While significant progress has been made, further research is needed to fully unravel the intricacies of this fascinating metabolic pathway.

References

- 1. Functional Characterization of Cytochrome P450 Hydroxylase YpmL in Yangpumicin A Biosynthesis and Its Application for Anthraquinone-fused Enediyne Structural Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. A prenyltransferase participates in the biosynthesis of anthraquinones in Rubia cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Enzyme promiscuity powers plant chemical diversity: A case of prenyltransferases in biosynthesis of quinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of transcription factor genes involved in anthocyanin biosynthesis in carrot (Daucus carota L.) using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcription Factor-Mediated Control of Anthocyanin Biosynthesis in Vegetative Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Regulation of MYB Transcription Factors of Anthocyanin Synthesis in Lily Flowers [frontiersin.org]

- 11. researchgate.net [researchgate.net]

Purpurin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin, a naturally occurring anthraquinone, has demonstrated significant anticancer properties across various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's therapeutic effects, focusing on its role in inducing apoptosis, promoting the generation of reactive oxygen species (ROS), and instigating cell cycle arrest. This document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved to support further research and drug development efforts.

Cytotoxicity and Antiproliferative Effects

This compound exhibits selective cytotoxicity against cancer cells while showing minimal effects on normal cell lines. The half-maximal inhibitory concentration (IC50) of this compound has been determined in several cancer cell lines, indicating its potent antiproliferative activity.

Data Presentation: IC50 Values of this compound

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Citation |

| A549 | Lung Carcinoma | 30 | 24 | [1][2] |

| MCF-7 | Breast Adenocarcinoma | Not explicitly quantified, but demonstrates cytotoxic effects | 24 | [3] |

| HeLa | Cervical Carcinoma | Exhibits very low toxicity at 6 hours | 6 | [3] |

Induction of Apoptosis via PI3K/AKT Pathway Inhibition

A primary mechanism of this compound's anticancer activity is the induction of apoptosis through the modulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[1][4]

Signaling Pathway

This compound treatment leads to a significant decrease in the phosphorylation of PI3K and AKT.[4] This inactivation of the PI3K/AKT pathway, a key regulator of cell survival and proliferation, triggers a cascade of downstream events culminating in apoptosis.[1][4]

Modulation of Apoptotic Proteins

The inhibition of the PI3K/AKT pathway by this compound results in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1][4] This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.[5][6][7] Subsequently, the release of cytochrome c from the mitochondria activates a caspase cascade, including the cleavage and activation of caspase-9 and caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][4]

Data Presentation: this compound's Effect on Apoptotic Protein Expression in A549 Cells

| Protein | Function | Effect of this compound Treatment | Citation |

| p-PI3K/p-AKT | Cell Survival & Proliferation | Decreased | [4] |

| Bcl-2 | Anti-apoptotic | Decreased | [1][4] |

| Bax | Pro-apoptotic | Increased | [1][4] |

| Cytochrome c | Apoptosome formation | Increased release | [1][4] |

| Cleaved Caspase-9 | Initiator caspase | Increased | [1][4] |

| Cleaved Caspase-3 | Executioner caspase | Increased | [1][4][8] |

| Cleaved PARP | DNA repair enzyme | Increased | [1][4] |

Generation of Reactive Oxygen Species (ROS)

This compound treatment leads to a significant increase in the intracellular levels of ROS in cancer cells.[1] This elevation in ROS contributes to oxidative stress, leading to cellular damage and apoptosis.

Experimental Workflow: ROS Detection

Induction of G2/M Phase Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells. This is accompanied by the downregulation of key cell cycle regulatory proteins, Cyclin B1 and Cyclin-dependent kinase 1 (Cdk1), which are essential for the G2 to M phase transition.

Data Presentation: this compound's Effect on Cell Cycle Regulatory Proteins

| Protein | Function | Effect of this compound Treatment | Citation |

| Cyclin B1 | G2/M transition | Decreased | [9][10][11][12][13] |

| Cdk1 | G2/M transition | Decreased | [9][10][14][15][16] |

This compound in Photodynamic Therapy (PDT)

This compound and its derivatives can act as photosensitizers in photodynamic therapy (PDT).[14] Upon activation by light of a specific wavelength, the photosensitizer transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS, which in turn induce cancer cell death.[14][17]

Mechanism of Photodynamic Therapy

References

- 1. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Cell Cycle [cyto.purdue.edu]

- 3. researchgate.net [researchgate.net]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. hh.um.es [hh.um.es]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. Cell Cycle-Related Cyclin B1 Quantification | PLOS One [journals.plos.org]

- 12. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

Purpurin's Neuroprotective Potential in Alzheimer's Disease: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the neuroprotective effects of purpurin, a naturally occurring anthraquinone, in various Alzheimer's disease (AD) models. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on this compound's mechanisms of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of its molecular interactions.

Core Mechanisms of Action

This compound has been identified as a promising therapeutic candidate for AD due to its multifaceted impact on the disease's pathology. Preclinical evidence strongly suggests that its neuroprotective effects stem from a combination of anti-tau aggregation, cholinesterase inhibition, antioxidant activity, and anti-inflammatory mechanisms.[1][2][3] This natural compound has demonstrated the ability to interfere with key pathological processes of AD, such as the fibrillization of Tau protein and the reduction of amyloid-beta (Aβ) induced toxicity.[4][5]

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the key quantitative findings from various in vitro and in vivo studies, showcasing this compound's potency and efficacy in AD models.

Table 1: Inhibition of Tau Aggregation and Cholinesterase Activity

| Parameter | Model System | This compound Concentration/Dose | Result | Reference |

| PHF6 Fibrillization Inhibition | In vitro | Equimolar | ~50% inhibition | [4] |

| Acetylcholinesterase (AChE) Inhibition | In vitro | - | IC50: 10.14 µg/mL | [3] |

| Butyrylcholinesterase (BuChE) Inhibition | In vitro | - | IC50: 7.09 µg/mL | [3] |

Table 2: In Vitro Neuroprotection and Antioxidant Effects in SH-SY5Y Cells

| Parameter | Model System | This compound Concentration | Result | Reference |

| Aβ-induced Cellular Damage | SH-SY5Y cells | 8 µM | Significant alleviation | [5][6] |

| Malondialdehyde (MDA) Production | SH-SY5Y cells | Dose-dependent | Decrease | [5][6] |

| Superoxide Dismutase (SOD) Levels | SH-SY5Y cells | Dose-dependent | Increase | [5][6][7] |

| Catalase Activity | SH-SY5Y cells | Dose-dependent | Increase | [7] |

Table 3: In Vivo Efficacy in Animal Models of Alzheimer's Disease

| Parameter | Animal Model | This compound Administration | Key Outcomes | Reference |

| Cognitive Function | d-galactose-induced aging rats | - | Significant improvement in learning and memory | [8][9] |

| Long- and Short-term Memory | Streptozotocin-induced murine model | 50 mg/kg (intraperitoneal) | Significant improvement | [5][6] |

| Social Interaction | Streptozotocin-induced murine model | 50 mg/kg (intraperitoneal) | Enhanced social interactions | [5][6] |

| Neuroinflammation | d-galactose-induced aging rats | - | Reduced neuroinflammation | [8][9] |

| Oxidative Stress | d-galactose-induced aging rats | - | Reduced oxidative stress injuries | [8][9] |

| Synaptic Plasticity & Neurotrophic Effect | d-galactose-induced aging rats | - | Enhanced | [8][9] |

| Tau Accumulation & Phosphorylation | Transgenic Drosophila (WT-FL hTau) | Fed to flies | Reduced | [4][10][11] |

Key Experimental Methodologies

The neuroprotective properties of this compound have been validated through a series of rigorous in vitro, in silico, and in vivo experimental models.

In Vitro Aggregation Assays

-

PHF6 Fibrillization Assay: The aggregation-prone hexapeptide fragment of Tau, 306VQIVYK311 (PHF6), is used as a proxy model for Tau aggregation. This compound's inhibitory effect was quantified by incubating it with PHF6 and measuring the extent of fibril formation, which was shown to be inhibited by approximately 50% at an equimolar concentration.[4] Pre-formed PHF6 fibrils were also disassembled by this compound.[4][10][11]

Cellular Models of Neurotoxicity

-

SH-SY5Y Cell Viability Assay: The human neuroblastoma SH-SY5Y cell line is a widely used model to study neurotoxicity. To assess this compound's protective effects, cells are exposed to amyloid-beta (Aβ) peptides (e.g., 20 μM Aβ) to induce cellular damage.[5][6] The viability of cells treated with this compound (e.g., 8 μM) is then measured to determine its neuroprotective capacity.[5][6]

In Vivo Alzheimer's Disease Models

-

Streptozotocin (STZ)-Induced Sporadic AD Model: In this murine model, neurodegeneration is induced by intracerebroventricular (ICV) injection of streptozotocin (3 mg/kg).[5][6] The therapeutic efficacy of this compound is evaluated by administering it intraperitoneally (50 mg/kg) and subsequently assessing cognitive functions through behavioral tests, as well as measuring biochemical markers of oxidative stress and inflammation.[5][6][12][13]

-

Transgenic Drosophila Model of Tauopathy: This model utilizes transgenic flies that express wild-type full-length human Tau (hTau), leading to AD-like neurotoxic symptoms. The neuroprotective effects of this compound are assessed by feeding it to the flies and observing the amelioration of these symptoms, along with a reduction in Tau accumulation and phosphorylation.[4][10][11]

-

D-galactose-Induced Aging Rat Model: Chronic administration of D-galactose in rats induces an accelerated aging phenotype, including cognitive deficits and oxidative stress, relevant to AD. The therapeutic potential of this compound in this model is evaluated by its ability to improve cognitive functions and mitigate oxidative damage and neuroinflammation in the brain.[8][9]

Signaling Pathways and Molecular Interactions

This compound exerts its neuroprotective effects by modulating several key signaling pathways implicated in Alzheimer's disease.

Inhibition of Tau Aggregation Pathway

This compound directly interferes with the aggregation of Tau protein, a hallmark of Alzheimer's disease. It has been shown to inhibit the fibrillization of the PHF6 peptide fragment of Tau and can also disassemble pre-formed fibrils.[4][10] In silico studies suggest that this compound interacts with key residues of PHF6, disrupting the β-sheet conformation necessary for aggregation.[4][11]

Modulation of Oxidative Stress and Neuroinflammation

This compound has been shown to combat oxidative stress by increasing the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase, while decreasing the production of malondialdehyde (MDA), a marker of lipid peroxidation.[5][6][7] Furthermore, it mitigates neuroinflammation, a critical component of AD pathology.[8][9] Studies suggest this may involve the inhibition of pathways such as the NLRP3 inflammasome.[3]

Experimental Workflow for In Vivo Assessment

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a streptozotocin-induced rodent model of Alzheimer's disease.

Conclusion and Future Directions

This compound has demonstrated significant neuroprotective effects in diverse Alzheimer's disease models, targeting key pathological features including Tau aggregation, oxidative stress, and neuroinflammation. The quantitative data and mechanistic insights presented in this guide underscore its potential as a lead compound for the development of novel AD therapeutics. However, it is important to note that challenges such as poor solubility and low brain bioavailability need to be addressed to enhance its therapeutic translation.[1][2] Future research should focus on the development of novel formulations, such as nanotechnology-based delivery systems, to overcome these limitations and unlock the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic potential of this compound, a natural anthraquinone dye, in neuroprotection and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound modulates Tau-derived VQIVYK fibrillization and ameliorates Alzheimer's disease-like symptoms in animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the Sporadic Anti-Alzheimer's Activity of this compound Using In Silico, In Vitro, and In Vivo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Neuroinflammation inhibition and neuroprotective effects of this compound, a potential anti-AD compound, screened via network proximity and gene enrichment analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound modulates Tau-derived VQIVYK fibrillization and ameliorates Alzheimer’s disease-like symptoms in animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Purpurin: A Comprehensive Technical Guide to its Antioxidant and Radical Scavenging Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin (1,2,4-trihydroxy-9,10-anthraquinone) is a naturally occurring anthraquinone pigment primarily derived from the roots of plants in the Rubia genus, such as the common madder (Rubia tinctorum)[1][2]. Historically used as a potent red dye, this compound has garnered significant scientific attention for its diverse pharmacological activities, particularly its robust antioxidant and anti-inflammatory properties[1][2][3]. Its molecular structure, featuring an anthraquinone core with multiple hydroxyl substitutions, is critical to its ability to neutralize free radicals and mitigate oxidative stress[1][4]. This technical guide provides an in-depth analysis of the antioxidant and radical scavenging capacities of this compound, detailing the experimental evidence, methodologies, and underlying mechanisms.

Mechanism of Antioxidant Action

The antioxidant and radical scavenging effects of this compound are intrinsically linked to its chemical structure, specifically the hydroxyl groups attached to its anthraquinone nucleus[1][4]. These groups enable this compound to act as an effective electron or hydrogen donor, thereby neutralizing reactive oxygen species (ROS) and other free radicals[5]. Theoretical studies based on density functional theory (DFT) suggest that this compound's antioxidant activity can proceed through different mechanisms depending on the solvent environment[5][6].

-

Hydrogen Atom Transfer (HAT): In nonpolar solvents and the gas phase, a one-step hydrogen atom transfer is the favored mechanism. The hydroxyl groups can readily donate a hydrogen atom to a free radical, effectively quenching it[5][6].

-

Sequential Proton Loss–Electron Transfer (SPLET): In aqueous solutions, the SPLET mechanism is believed to play a more significant role. This involves the deprotonation of a hydroxyl group followed by the transfer of an electron to the radical species[5][6].

The stability of the resulting this compound radical is enhanced by resonance delocalization across the aromatic ring system, making it a potent antioxidant[5][7]. The presence of intramolecular hydrogen bonds also contributes to the stability of the molecule and its radical forms[7].

Quantitative Analysis of Antioxidant and Radical Scavenging Capacity

Multiple in vitro chemical assays have been employed to quantify the antioxidant potential of this compound. The following tables summarize the key quantitative data from comparative studies.

Table 1: DPPH Radical Scavenging Activity of this compound and Other Anthraquinones [8]

| Compound | Concentration (µM) | DPPH Scavenging Activity (%) | IC50 (µM) | IC50 (µg/mL) |

| This compound | 1 | 10.5 ± 0.8 | 39.8 ± 1.5 | 10.2 ± 0.4 |

| 10 | 28.1 ± 1.1 | |||

| 50 | 58.2 ± 2.1 | |||

| 100 | 75.3 ± 2.5 | |||

| 250 | 88.9 ± 3.0 | |||

| Anthrarufin | 250 | 15.6 ± 1.1 | >250 | >60.1 |

| Chrysazin | 250 | 12.4 ± 0.9 | >250 | >60.1 |

| Anthraquinone | 250 | 18.2 ± 1.2 | >250 | >60.1 |

| BHA (Control) | 100 | 90.1 ± 3.1 | 15.1 ± 0.6 | 2.7 ± 0.1 |

Note: Another study reported a DPPH IC50 for this compound of 3.491 μg/mL[8].

Table 2: ABTS Radical Cation Scavenging Activity of this compound [8]

| Compound | Concentration (µM) | ABTS Scavenging Activity (%) | IC50 (µM) | IC50 (µg/mL) |

| This compound | 1 | 15.2 ± 1.0 | 48.2 ± 1.8 | 12.3 ± 0.5 |

| 10 | 30.5 ± 1.3 | |||

| 50 | 52.8 ± 1.9 | |||

| 100 | 70.1 ± 2.4 | |||

| 250 | 85.6 ± 2.9 | |||

| BHA (Control) | 100 | 88.7 ± 3.0 | 15.2 ± 0.7 | 2.8 ± 0.1 |

Note: IC50 values for other tested anthraquinones (anthrarufin, chrysazin, anthraquinone) could not be determined[8].

Table 3: Hydrogen Peroxide (H₂O₂) Scavenging Activity of this compound [8]

| Compound | Concentration (µM) | H₂O₂ Scavenging Activity (%) | IC50 (µM) | IC50 (µg/mL) |

| This compound | 1 | 12.8 ± 0.9 | 45.1 ± 1.7 | 11.5 ± 0.4 |

| 10 | 29.7 ± 1.2 | |||

| 50 | 55.4 ± 2.0 | |||

| 100 | 72.8 ± 2.6 | |||

| 250 | 89.2 ± 3.1 | |||

| BHA (Control) | 100 | 78.5 ± 2.8 | 40.5 ± 1.6 | 7.3 ± 0.3 |

Note: Anthrarufin, chrysazin, and anthraquinone were inactive in this assay[8].

Table 4: Reducing Power of this compound (Potassium Ferricyanide Reduction) [8]

| Compound | Concentration (µM) | Absorbance at 700 nm |

| This compound | 1 | 0.05 ± 0.00 |

| 10 | 0.21 ± 0.01 | |

| 50 | 0.58 ± 0.02 | |

| 100 | 0.95 ± 0.03 | |

| 250 | 1.45 ± 0.05 | |

| BHA (Control) | 250 | 1.52 ± 0.06 |

Note: Higher absorbance indicates greater reducing power. Other tested anthraquinones showed significantly lower absorbance values[8].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key antioxidant assays used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically[9][10].

Protocol:

-

Reagent Preparation:

-

Sample Preparation:

-

Dissolve this compound and control compounds (e.g., ascorbic acid, Trolox) in the same solvent to create a series of concentrations[10].

-

-

Reaction Mixture:

-

Incubation:

-

Measurement:

-

Calculation:

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample[8].

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration[12].

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is monitored spectrophotometrically[13][14].

Protocol:

-

Reagent Preparation:

-

Prepare the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM final concentration)[15][16].

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation[15][16].

-

Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 ± 0.02 at 734 nm[14].

-

-

Sample Preparation:

-

Prepare various concentrations of this compound and control antioxidants in a compatible solvent.

-

-

Reaction Mixture:

-

Add a small volume of the sample or standard solution (e.g., 5-10 µL) to a much larger volume of the diluted ABTS•+ solution (e.g., 200 µL)[14].

-

-

Incubation:

-

Measurement:

-

Measure the absorbance at 734 nm[14].

-

-

Calculation:

-

The scavenging percentage is calculated similarly to the DPPH assay. The IC50 value is then determined from the dose-response curve.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH. This reduction results in the formation of an intense blue-colored complex, with absorbance measured at 593 nm[17][18].

Protocol:

-

Reagent Preparation:

-

Sample and Standard Preparation:

-

Reaction Mixture:

-

Add a small volume of the sample or standard (e.g., 10 µL) to a large volume of the pre-warmed FRAP working solution (e.g., 220 µL)[17].

-

-

Incubation:

-

Measurement:

-

Measure the absorbance of the blue-colored solution at 593 nm[17].

-

-

Calculation:

-

The FRAP value of the sample is determined by comparing its absorbance to the standard curve of Fe²⁺ concentration. Results are typically expressed as mM Fe(II) equivalents.

-

Visualizations: Workflows and Mechanisms

Antioxidant Mechanism and Cellular Effects

Beyond its chemical reactivity, this compound has demonstrated antioxidant effects in cellular environments. It can significantly decrease intracellular hydroxyl radical levels in a dose-dependent manner[8]. Furthermore, this compound has been shown to suppress inflammation by down-regulating the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune response that is often triggered by oxidative stress[22][23].

Caption: General workflow for in vitro antioxidant capacity assays.

Caption: this compound's radical scavenging via Hydrogen Atom Transfer (HAT).

Caption: this compound's role in mitigating inflammation via ROS and NLRP3.

Conclusion

The collective evidence from numerous chemical and cellular assays robustly demonstrates that this compound is a potent antioxidant and radical scavenger[2][3][8]. Its activity, which in several assays is comparable to or surpasses that of standard antioxidants like BHA, is attributed to the unique arrangement of hydroxyl groups on its anthraquinone core[8]. This compound effectively neutralizes a variety of reactive species, including DPPH and ABTS radicals, as well as hydrogen peroxide[8]. Furthermore, its ability to reduce ferric iron and scavenge intracellular ROS highlights its multifaceted protective capabilities[8][22]. The additional finding that this compound can down-regulate the NLRP3 inflammasome suggests its potential as a dual-action agent, capable of combating both oxidative stress and subsequent inflammation[2][22]. These properties make this compound a compelling candidate for further investigation in the development of novel therapeutics and functional food ingredients aimed at preventing or treating conditions associated with oxidative damage.

References

- 1. Therapeutic potential of this compound, a natural anthraquinone dye, in neuroprotection and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of this compound and Related Anthraquinones in Chemical and Cell Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. doaj.org [doaj.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical Study on the Antioxidant Activity of Alizarin, this compound, and Pseudothis compound: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 8. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of this compound and Related Anthraquinones in Chemical and Cell Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. louis.uah.edu [louis.uah.edu]

- 13. chemistry.muohio.edu [chemistry.muohio.edu]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. zen-bio.com [zen-bio.com]

- 19. researchgate.net [researchgate.net]

- 20. content.abcam.com [content.abcam.com]

- 21. assaygenie.com [assaygenie.com]

- 22. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of this compound and Related Anthraquinones in Chemical and Cell Assays | MDPI [mdpi.com]

- 23. researchgate.net [researchgate.net]

Purpurin: A Technical Guide to its Antimicrobial and Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract